molecular formula C25H30FN3O3S B12394242 (1S,3R)-Gne-502

(1S,3R)-Gne-502

Cat. No.: B12394242
M. Wt: 471.6 g/mol
InChI Key: ALLRPIPLWLLBGX-NSYGIPOTSA-N
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Description

(1S,3R)-Gne-502 is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s structure includes specific stereocenters that contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-Gne-502 typically involves stereoselective reactions to ensure the correct configuration of the stereocenters. One common method includes the cyclization of iodomethylates of chirally pure δ-amino alcohols. This reaction is stereospecific and follows an S_N2 mechanism, resulting in the inversion of the configuration at the amine chiral center .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using chiral catalysts or precursors. The process often requires precise control of reaction conditions to maintain the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-Gne-502 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R)-Gne-502 has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and other biological processes.

    Medicine: this compound is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique properties.

Mechanism of Action

The mechanism by which (1S,3R)-Gne-502 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on metabotropic glutamate receptors, modulating synaptic transmission and neuronal excitability . The compound’s effects are mediated through presynaptic and postsynaptic mechanisms, involving changes in membrane conductance and ion channel activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran
  • (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Uniqueness

(1S,3R)-Gne-502 stands out due to its specific stereochemistry, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H30FN3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

(1S,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25+/m1/s1

InChI Key

ALLRPIPLWLLBGX-NSYGIPOTSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25

Origin of Product

United States

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